molecular formula C22H33N3O4 B2641591 8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 1823776-49-3

8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

Cat. No. B2641591
CAS RN: 1823776-49-3
M. Wt: 403.523
InChI Key: VOTWBPGJTROQJB-UHFFFAOYSA-N
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Description

The compound “8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate” is a complex organic molecule. It likely contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, has been synthesized . The synthesis involved the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .

Scientific Research Applications

Constrained Peptide Surrogates

Spirolactams have been utilized as conformationally restricted pseudopeptides, serving as surrogates for dipeptide sequences in peptide synthesis. For example, spirolactam derivatives have been prepared for use as constrained substitutes for Pro-Leu and Gly-Leu dipeptides, mimicking gamma-turn or distorted type II beta-turn structures in peptides (Fernandez et al., 2002).

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, which share structural features with the mentioned compound, has shown their ability to form supramolecular arrangements without solvent molecules. These studies highlight the role of substituents on the cyclohexane ring in influencing the crystal structure and formation of specific supramolecular patterns (Graus et al., 2010).

Building Blocks for Cyclopropyl-Containing Amino Acids

Compounds related to the mentioned diazaspirodecane structure have been demonstrated as versatile building blocks for the synthesis of cyclopropyl-containing amino acids. These building blocks are reactive in various organic reactions, such as Michael additions and Diels–Alder reactions, leading to new amino acids in protected form (Limbach et al., 2009).

NMR Analysis for Stereochemical Assignment

Research employing 13C, 15N, and 17O NMR techniques has been effective in assigning the relative configuration of spiro[4.5]decanes. These studies provide insights into the stereochemistry and conformations of compounds with similar structures, facilitating the understanding of their chemical properties and potential applications (Guerrero-Alvarez et al., 2004).

Novel Spiro Scaffolds for Drug Discovery

Inspired by bioactive natural products, novel spiro scaffolds resembling the diazaspirodecane structure have been synthesized for drug discovery applications. These scaffolds serve as building blocks for generating lead generation libraries, showcasing the potential for the development of new therapeutic agents (Jenkins et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not known. It’s possible that it could have potential biological activity, as other spirocyclic compounds have been used in the preparation of biologically active heterocyclic compounds .

properties

IUPAC Name

8-O-benzyl 1-O-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-21(2,3)29-20(27)25-18(15-23)9-10-22(25)11-13-24(14-12-22)19(26)28-16-17-7-5-4-6-8-17/h4-8,18H,9-16,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTWBPGJTROQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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